molecular formula C7H17NO B2698504 1-Amino-4,4-dimethylpentan-2-ol CAS No. 1002329-67-0

1-Amino-4,4-dimethylpentan-2-ol

Cat. No.: B2698504
CAS No.: 1002329-67-0
M. Wt: 131.219
InChI Key: QZVAIVSSWVSYCP-UHFFFAOYSA-N
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Description

1-Amino-4,4-dimethylpentan-2-ol is an organic compound with the molecular formula C7H17NO It is a derivative of pentanol, featuring an amino group and a hydroxyl group on a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4,4-dimethylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylpentan-2-one in the presence of ammonia. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4,4-dimethylpentan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: 4,4-dimethylpentan-2-one or 4,4-dimethylpentanal.

    Reduction: 1-amino-4,4-dimethylpentane.

    Substitution: 1-chloro-4,4-dimethylpentan-2-ol or 1-bromo-4,4-dimethylpentan-2-ol.

Scientific Research Applications

1-Amino-4,4-dimethylpentan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-Amino-4,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, affecting cellular processes and signal transduction pathways.

Comparison with Similar Compounds

  • 1-Amino-4,4-dimethylpentan-1-ol
  • 2-Amino-4,4-dimethylpentan-1-ol
  • 4,4-Dimethylpentan-2-ol

Comparison: 1-Amino-4,4-dimethylpentan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups on the carbon chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, the presence of both functional groups on adjacent carbon atoms allows for unique reactivity patterns and interactions with other molecules.

Properties

IUPAC Name

1-amino-4,4-dimethylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAIVSSWVSYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002329-67-0
Record name 1-amino-4,4-dimethylpentan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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